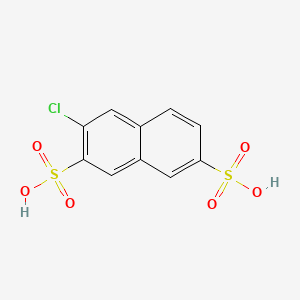

3-Chloro-2,7-naphthalenedisulfonic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO6S2 |

|---|---|

Molecular Weight |

322.7 g/mol |

IUPAC Name |

3-chloronaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C10H7ClO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,(H,12,13,14)(H,15,16,17) |

InChI Key |

HAAYLBIQGOZXRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Cl)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 2,7 Naphthalenedisulfonic Acid

Regioselective Chlorination Strategies on Naphthalenedisulfonic Acid Backbones

The direct chlorination of 2,7-naphthalenedisulfonic acid to obtain the 3-chloro isomer is a challenging electrophilic aromatic substitution. The two sulfonic acid groups are strongly deactivating and meta-directing. On the 2,7-naphthalenedisulfonic acid backbone, the potential positions for substitution are 3, 4, 5, 6, and 8. The sulfonic acid group at C-2 directs incoming electrophiles to C-4 and C-5, while the group at C-7 directs towards C-5 and C-8.

Achieving regioselectivity for the C-3 position requires overcoming the powerful directing effects of the existing sulfonate groups. Strategies often involve specialized chlorinating agents and catalysts that can operate under these deactivating conditions and favor the less electronically preferred position. Modern methods focus on catalyst systems that can temporarily coordinate with the substrate to direct the electrophile. For instance, palladaelectro-catalyzed chlorination has emerged as a strategy for the regioselective chlorination of various arene frameworks, offering a high degree of functional group tolerance. chemrxiv.org While direct application to naphthalenedisulfonic acids is specific, the principle of using transition-metal catalysts to control regioselectivity is a key area of research. Another approach involves using milder, in-situ generated chlorinating species, such as those from NaCl and an oxidant like Oxone, which can provide different selectivity profiles compared to harsher reagents like chlorine gas or sulfuryl chloride. researchgate.net

Sulfonation Techniques for Naphthalene (B1677914) Derivatives to Yield 2,7-Disulfonic Acid Isomers

The synthesis of 2,7-naphthalenedisulfonic acid is a classic example of thermodynamic versus kinetic control in the sulfonation of naphthalene. The initial sulfonation of naphthalene at lower temperatures (around 80°C) kinetically favors the formation of 1-naphthalenesulfonic acid. googleapis.com Further sulfonation under these conditions leads primarily to 1,5- and 1,6-disulfonic acid isomers.

To obtain the thermodynamically more stable 2,7-naphthalenedisulfonic acid, the reaction is typically conducted at higher temperatures, often in the range of 160°C or higher. googleapis.com At these temperatures, the initially formed isomers can undergo desulfonation and re-sulfonation, eventually leading to an equilibrium mixture enriched in the 2,7- and 2,6-isomers. wikipedia.orgresearchgate.net The process often involves reacting naphthalene with an excess of a sulfonating agent like concentrated or fuming sulfuric acid. googleapis.comgoogle.com The separation of the 2,7-isomer from the 2,6-isomer can be achieved by fractional crystallization, often after adjusting the sulfuric acid concentration and temperature to exploit differences in solubility. googleapis.comprepchem.com

Table 1: Influence of Reaction Conditions on Naphthalene Disulfonation

| Parameter | Condition | Primary Isomers Formed | Control Type |

|---|---|---|---|

| Temperature | Low (~80°C) | 1,5- and 1,6-Naphthalenedisulfonic acid | Kinetic |

| Temperature | High (130-180°C) | 2,6- and 2,7-Naphthalenedisulfonic acid | Thermodynamic |

| Sulfonating Agent Molar Ratio | 3 to 6 moles per mole of naphthalene | Favors disulfonation over monosulfonation | Stoichiometric |

| Post-reaction Dilution | Adjusting H₂SO₄ concentration to 35-60% | Allows for selective precipitation of isomers | Separation |

Multi-step Synthesis Pathways Involving Chlorination and Sulfonation Sequence

There are two primary multi-step pathways to consider for the synthesis of 3-Chloro-2,7-naphthalenedisulfonic acid:

Sulfonation followed by Chlorination: This route involves first preparing 2,7-naphthalenedisulfonic acid as described above, followed by a regioselective chlorination step. The major challenge, as noted in section 2.1, is the deactivation of the ring by the two sulfonic acid groups, making the subsequent chlorination difficult and requiring specific catalytic systems to achieve substitution at the 3-position.

Chlorination followed by Sulfonation: This pathway would begin with the chlorination of naphthalene to form a chloronaphthalene isomer, followed by disulfonation. For example, starting with 2-chloronaphthalene, subsequent disulfonation would need to be carefully controlled to yield the desired 2,7-disulfonic acid product. The existing chloro group, being ortho-para directing and weakly deactivating, would influence the positions of sulfonation. This route often leads to complex mixtures of isomers that are difficult to separate, making it a less common approach.

The sulfonation-first pathway is generally more synthetically viable, despite the challenge of the final chlorination step, as the initial formation of the correct disulfonic acid backbone is well-established.

Green Chemistry Approaches in this compound Synthesis

Traditional synthesis methods for compounds like this compound often rely on harsh conditions, such as the use of large excesses of fuming sulfuric acid and potentially hazardous chlorinating agents. Green chemistry principles aim to mitigate these issues through several strategies.

Alternative Reagents and Catalysts: The use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, has been shown to effectively catalyze the sulfonation of aromatic compounds in aqueous media under milder conditions (e.g., 50°C), offering a recyclable and more environmentally benign alternative to large volumes of sulfuric acid. organic-chemistry.org For chlorination, generating the electrophilic chlorine species in situ from benign sources like sodium chloride with an oxidant avoids the handling of toxic chlorine gas. researchgate.net

Alternative Solvents: Water is an ideal green solvent. mdpi.com Where possible, conducting reactions in aqueous media reduces the reliance on volatile organic compounds.

Energy Efficiency: The use of sonochemistry (ultrasound irradiation) can promote reactions without the need for high temperatures or harsh chemical reagents. researchgate.net For example, the synthesis of 3-chloro-1,2-propanediol (B139630) has been achieved efficiently using ultrasound with only water as a reagent, generating no waste. researchgate.net Applying similar principles could reduce the energy input and waste generated in the synthesis of naphthalenedisulfonic acid derivatives.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Step | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Sulfonation | Large excess of fuming sulfuric acid, high temperatures. | Brønsted acidic ionic liquid catalyst in aqueous media, lower temperatures. organic-chemistry.org |

| Chlorination | Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). | In-situ generation from NaCl/Oxone; electrocatalysis. chemrxiv.orgresearchgate.net |

| Energy Source | Conventional thermal heating. | Ultrasound (sonochemistry) or microwave irradiation. mdpi.comresearchgate.net |

Derivatization Strategies of this compound for Functional Enhancement

Once synthesized, this compound can be further modified to create a wide range of functional molecules, particularly dyes.

Azo coupling is a reaction where a diazonium salt acts as an electrophile, attacking an electron-rich coupling component. nih.gov In this context, this compound serves as the coupling component. The naphthalene ring is activated by the hydroxyl group (if present, as in chromotropic acid derivatives) and deactivated by the chloro and sulfonic acid groups. Coupling typically occurs at a position ortho or para to an activating group. For instance, in derivatives like 3-(5-Chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid, the azo linkage forms at the C-3 position, adjacent to a hydroxyl group at C-4. cymitquimica.com The reaction is fundamental to the synthesis of a vast array of azo dyes, where the specific substituents on both the diazonium salt and the naphthalene coupler determine the final color and properties of the dye. nih.govglobalresearchonline.net

The sulfonic acid groups (-SO₃H) of this compound can be converted into sulfonamides or sulfonic esters to alter the molecule's solubility, reactivity, and biological activity.

Amidation: The conversion to a sulfonamide is typically achieved by first converting the sulfonic acid to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride readily reacts with primary or secondary amines to form the corresponding sulfonamide (-SO₂NR₂).

Esterification: Sulfonic esters (-SO₂OR) are formed by reacting the sulfonyl chloride with an alcohol. Direct esterification of the sulfonic acid is also possible but often requires harsher conditions. These derivatization reactions expand the utility of the core scaffold, allowing for its incorporation into polymers or other complex molecular architectures.

Nucleophilic Substitution at the Chloro-position for Advanced Architectures

The chloro-substituent on the naphthalene ring of this compound, while generally less reactive than its alkyl halide counterparts, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The naphthalene system is rendered more susceptible to nucleophilic attack by the presence of the two electron-withdrawing sulfonic acid groups. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the substitution reaction.

The general mechanism for this transformation involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. This addition step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate. The aromaticity of the naphthalene ring is temporarily disrupted in this intermediate. In the subsequent, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Detailed research into the nucleophilic substitution reactions of this compound has demonstrated its utility in the synthesis of a variety of derivatives. These reactions are pivotal in creating more complex structures that can serve as intermediates in the production of dyes and other specialty chemicals. The choice of nucleophile, reaction conditions such as solvent, temperature, and the potential use of a catalyst are all critical factors that influence the outcome and efficiency of the substitution.

Common classes of nucleophiles that can be employed to displace the chloro group include amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether linkages, respectively. For instance, the reaction with various primary and secondary amines can introduce diverse functionalities, significantly altering the chemical and physical properties of the resulting molecule. Similarly, reaction with phenoxides or other alkoxides can be used to construct aryloxy- or alkoxy-naphthalenedisulfonic acid derivatives.

The table below summarizes hypothetical examples of nucleophilic substitution reactions on this compound, illustrating the potential for creating a range of advanced molecular architectures. It is important to note that while these reactions are based on established principles of nucleophilic aromatic substitution, specific experimental data for this exact substrate is not widely available in the public domain. The conditions presented are illustrative of those typically required for such transformations on activated aromatic systems.

Table 1: Illustrative Nucleophilic Substitution Reactions

| Nucleophile | Product | Potential Reaction Conditions | Potential Application of Product |

|---|---|---|---|

| Aniline | 3-(Phenylamino)-2,7-naphthalenedisulfonic acid | High temperature, polar aprotic solvent (e.g., DMF, NMP), presence of a base (e.g., K₂CO₃) | Intermediate for azo dyes |

| Sodium Methoxide | 3-Methoxy-2,7-naphthalenedisulfonic acid | Methanol, elevated temperature and pressure, possibly with a copper catalyst | Precursor for fluorescent compounds |

| Sodium Phenoxide | 3-Phenoxy-2,7-naphthalenedisulfonic acid | High temperature, polar aprotic solvent, copper catalyst (Ullmann condensation) | Building block for polymers or specialty materials |

| Ammonia | 3-Amino-2,7-naphthalenedisulfonic acid | Aqueous ammonia, high temperature and pressure, copper catalyst (Bucherer reaction conditions) | Key intermediate for a wide range of dyes |

The synthesis of these advanced architectures from this compound underscores the importance of nucleophilic substitution reactions in modern organic synthesis. The ability to introduce a variety of functional groups in a controlled manner opens up pathways to novel compounds with tailored properties for diverse applications. Further research into optimizing these transformations and exploring a broader range of nucleophiles will continue to expand the synthetic utility of this versatile chemical intermediate.

Spectroscopic and Structural Elucidation of 3 Chloro 2,7 Naphthalenedisulfonic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-Chloro-2,7-naphthalenedisulfonic acid, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the naphthalene (B1677914) ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and sulfonic acid groups. Protons on the same ring as the chloro-substituent will be in a different chemical environment than those on the other ring. Based on data from related compounds like 1,5-naphthalenedisulfonic acid, aromatic protons typically appear in the range of 7.4 to 8.9 ppm. chemicalbook.com The specific substitution pattern of this compound would result in a unique set of signals and coupling patterns (doublets, doublets of doublets), allowing for the assignment of each proton to its specific position on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene core, as the substitution pattern removes all symmetry. The carbons directly attached to the chloro and sulfonate groups (C-2, C-3, C-7) would show significant shifts. For instance, in 1,5-naphthalenedisulfonic acid, carbon signals are observed between 124 and 145 ppm. chemicalbook.comresearchgate.net The C-Cl carbon would be expected in the 130-140 ppm range, while carbons bearing the -SO₃H group would also be significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on substituent effects and data from analogous compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorptions from the sulfonic acid groups. Key expected vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the sulfonic acid.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). researchgate.net

S=O Asymmetric and Symmetric Stretching: Very strong and characteristic absorptions around 1200 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system. researchgate.net

S-O Stretching: Bands typically found in the 600-800 cm⁻¹ range.

C-Cl Stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the C=C stretching modes, often give strong Raman signals. nih.gov The S=O stretching vibrations are also typically Raman active. Analysis of both FT-IR and Raman spectra provides a comprehensive profile of the molecule's functional groups. tandfonline.com

Interactive Data Table: Characteristic Vibrational Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugation system. The naphthalene ring system is a chromophore that absorbs UV radiation, leading to π→π* transitions. The spectrum of naphthalene itself shows characteristic absorption bands.

For this compound, the chloro and sulfonic acid groups act as auxochromes, modifying the absorption profile of the naphthalene chromophore. These substituents can cause a shift in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption. The extensive π-electron system of the naphthalene core is the primary determinant of its UV-Vis spectrum. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₀H₇ClO₆S₂), the calculated monoisotopic mass is approximately 321.92 g/mol .

Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer, the molecule would ionize and fragment in a predictable manner. Expected fragmentation pathways for naphthalenesulfonic acids include the loss of the sulfonic acid group components. nih.govnih.gov Key fragmentation steps for this compound would likely involve:

Loss of a hydroxyl radical (•OH).

Loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃).

Cleavage of the C-Cl bond.

Sequential loss of the two sulfonic acid groups.

Interactive Data Table: Predicted Mass Spectrometry Fragments

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.gov While a specific crystal structure for this compound may not be publicly available, extensive crystallographic data exists for related naphthalene derivatives, including sulfonic acids and chloro-substituted naphthalenes. cambridge.orgresearchgate.netmdpi.com

From these analogous structures, we can infer key structural features:

Naphthalene Core: The naphthalene ring system is expected to be nearly planar. mdpi.com

Bond Lengths and Angles: The C-C bond lengths within the naphthalene ring will not be identical, a known feature of this fused ring system. researchgate.net The C-S and S-O bond lengths of the sulfonic acid groups will conform to established values. The C-Cl bond length is also well-characterized.

Analysis of crystallographic data from compounds like 2-naphthalenesulfonic acid hydrate (B1144303) and various substituted naphthalenes provides a reliable model for the expected solid-state conformation of this compound. cambridge.org

Interactive Data Table: Typical Bond Lengths from Naphthalene Analogs

Computational and Theoretical Investigations of 3 Chloro 2,7 Naphthalenedisulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are key to understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations can optimize the molecular structure of 3-Chloro-2,7-naphthalenedisulfonic acid to its lowest energy state, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations typically show that the naphthalene (B1677914) framework remains largely planar, with slight distortions introduced by the bulky sulfonate groups. koreascience.kr

For substituted naphthalenes, the introduction of electron-withdrawing groups like chloro and sulfonate groups can subtly alter the bond lengths within the aromatic rings. The C-Cl and C-S bonds are of particular interest, as their lengths and strengths influence the molecule's stability and reactivity. Energy landscape calculations can further identify different stable conformers, particularly concerning the orientation of the S-O bonds in the sulfonate groups, and the transition states connecting them.

Interactive Table: Predicted Molecular Geometry of this compound

Note: The following data is illustrative and represents typical values for similar structures as determined by DFT calculations. Actual values would require specific computation for this molecule.

| Parameter | Value |

| C-C (aromatic) | 1.37 - 1.43 Å |

| C-Cl | ~1.74 Å |

| C-S | ~1.78 Å |

| S-O | ~1.45 Å |

| C-C-C (ring) | 118 - 122° |

| C-C-Cl | ~119° |

| C-C-S | ~120° |

| O-S-O | ~119.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

Interactive Table: Illustrative Frontier Orbital Energies

Note: These values are hypothetical and serve to illustrate the concept. Specific DFT calculations are needed for accurate energies.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and kinetic stability. mdpi.com |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. For this compound, MD simulations can model the interactions between the solute and surrounding water molecules.

These simulations can reveal the structure of the hydration shell around the molecule. The negatively charged sulfonate groups are expected to be strongly solvated, forming organized hydrogen-bonding networks with water molecules. nih.gov In contrast, the naphthalene ring and the chlorine atom contribute to the molecule's hydrophobic character, influencing how water structures itself around these regions. nih.gov MD simulations can also provide insights into the dynamic behavior of the molecule, such as its rotational and translational diffusion in solution, which is governed by its interactions with the solvent. nih.gov

Structure-Property Relationship Modeling of Substituted Naphthalenedisulfonic Acids

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. For a series of substituted naphthalenedisulfonic acids, these models can elucidate how changes in substituents affect a given property.

Key molecular descriptors used in such models for compounds like this compound would include:

Electronic Descriptors : HOMO and LUMO energies, dipole moment, and partial atomic charges. These describe the molecule's electronic character and reactivity. nih.gov

Hydrophobicity Descriptors : The partition coefficient (log P), which quantifies the molecule's solubility characteristics.

Topological Descriptors : Indices that describe the size, shape, and branching of the molecular structure. nih.gov

Steric Descriptors : Parameters related to the volume and surface area of the molecule.

By building a model with a training set of related molecules with known properties, the properties of this compound could be predicted. For instance, a QSAR model could predict its potential utility as a dye intermediate based on descriptors that correlate with color intensity or binding affinity. nih.gov

Tautomeric Equilibria Studies on Related Azo-Naphthalene Systems

This compound can be used as a coupling component in the synthesis of azo dyes. Azo dyes derived from naphthalene precursors often exhibit azo-hydrazone tautomerism, an equilibrium between two isomeric forms: the azo form (-N=N-) and the hydrazone form (-NH-N=C-). researchgate.net This equilibrium is crucial as the two tautomers can have different colors and stability.

Computational studies, often using DFT, are employed to investigate this tautomerism. bilecik.edu.tr These studies calculate the relative energies of the azo and hydrazone tautomers to predict which form is more stable under different conditions. researchgate.net The calculations can also model the transition state between the two forms, providing insight into the kinetics of the tautomerization process. Factors such as solvent polarity and pH can significantly influence the position of the equilibrium, and these effects can be simulated using continuum solvation models in the calculations. researchgate.netbilecik.edu.tr For azo dyes containing hydroxyl groups on the naphthalene ring, the hydrazone form is often found to be more stable. researchgate.net

Advanced Applications of 3 Chloro 2,7 Naphthalenedisulfonic Acid in Materials Science and Chemistry

Application in Functional Dye Chemistry and Chromophores

3-Chloro-2,7-naphthalenedisulfonic acid serves as a crucial intermediate in the synthesis of functional dyes and chromophores. Its naphthalene (B1677914) core, substituted with both electron-withdrawing chloro and sulfonic acid groups, provides a versatile scaffold for the construction of complex dye molecules. The sulfonic acid groups (-SO3H) are particularly significant as they confer water solubility to the final dye product, a critical property for applications in textile dyeing and printing. ontosight.ai The presence of the chloro group can also be used to modify the electronic properties of the chromophore and can serve as a reactive site for further functionalization. The naphthalene ring system itself is an excellent basis for chromophores due to its extended π-electron system, which is fundamental to the absorption of light and the generation of color.

Development of Azo Dyes Incorporating this compound Moieties

The most prominent application of this compound in dye chemistry is in the creation of azo dyes. nih.gov Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest and most important class of synthetic colorants. nih.gov In the synthesis of these dyes, this compound typically acts as a coupling component.

The general synthesis process involves a two-step reaction: diazotization and coupling. nih.gov First, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This highly reactive diazonium salt then undergoes an electrophilic substitution reaction with an electron-rich coupling component, such as this compound or its derivatives, to form the azo dye. nih.govupb.ro The sulfonic acid groups on the naphthalene ring help to activate it for the coupling reaction.

The incorporation of the this compound moiety influences the final properties of the dye, including its color, water solubility, and fastness (resistance to fading). ontosight.ai For example, it is a component in the synthesis of some reactive dyes, such as Reactive Red 198, where it is part of a complex structure designed to form covalent bonds with textile fibers. nih.govchemspider.com

Investigation of Halochromic Properties in Dye Systems

The investigation of halochromic (pH-indicating) properties in dye systems derived from naphthalenedisulfonic acids is an area of active research. Halochromism arises from changes in the molecular structure of a dye in response to varying pH levels, leading to a visible color change. This phenomenon is often associated with the protonation or deprotonation of functional groups within the dye's chromophoric system.

While specific studies focusing solely on the halochromic properties of dyes derived from this compound are not extensively detailed in readily available literature, the principles apply to the broader class of hydroxy-substituted azo dyes. For a dye containing a hydroxyl (-OH) group on the naphthalene ring, changes in pH can alter the electronic structure. In acidic conditions, the hydroxyl group remains protonated. As the pH increases and the solution becomes more alkaline, the hydroxyl group can deprotonate to form a phenoxide ion (-O⁻). This increases the electron-donating ability of the substituent, causing a bathochromic shift (a shift to a longer wavelength of light absorption) and resulting in a color change. The sulfonic acid groups themselves are strong acids and remain deprotonated over a wide pH range, primarily influencing solubility rather than acting as the primary pH-sensing moiety.

Electrochemical Applications and Redox Behavior

The electrochemical properties of naphthalenedisulfonic acid derivatives are of interest for various applications, including the development of sensors and electrochromic materials. mdpi.com The redox behavior, involving the gain or loss of electrons, can be studied to understand the electronic structure and potential utility of these compounds in electrochemical systems. The naphthalene core is electrochemically active and can be oxidized or reduced at specific potentials. Substituents like the chloro and sulfonic acid groups modulate these redox potentials.

Cyclic Voltammetry Studies of this compound Complexes

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of chemical species. researchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative potential to a positive one and back), and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the reversibility of these processes. researchgate.net

For complexes or derivatives of this compound, CV studies can reveal how the naphthalene system and its substituents participate in electron transfer reactions. The potential at which oxidation or reduction occurs is influenced by the electron-donating or electron-withdrawing nature of the attached groups. The reversibility of the redox process is a crucial parameter for applications like rechargeable batteries or electrochromic devices. researchgate.net For instance, studies on related naphthalenediimide derivatives show that they undergo reversible electrochemical reduction, which leads to changes in their optical properties, a key feature for electrochromic materials. mdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a cyclic voltammetry study of a metal complex incorporating a ligand derived from this compound.

| Redox Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (mV) | Reversibility |

| M(II)/M(III) Oxidation | +0.45 | +0.39 | 60 | Reversible |

| Ligand-based Reduction | -0.88 | -0.95 | 70 | Quasi-reversible |

Note: This data is illustrative and represents typical parameters measured in a cyclic voltammetry experiment.

Development of Electrochemical Sensors Utilizing Naphthalenedisulfonic Acid Derivatives

Derivatives of naphthalenedisulfonic acid are utilized in the construction of electrochemical sensors for the detection of various analytes. researchgate.net These sensors operate by measuring changes in an electrical signal (such as current or potential) that occur when the sensor interacts with the target molecule. The naphthalenedisulfonic acid moiety can be incorporated into the sensor design in several ways: it can be part of a receptor molecule that specifically binds the analyte, or it can be used to modify the surface of an electrode to enhance its sensitivity or selectivity.

For example, electrochemical biosensors have been developed for the detection of naphthalene and its derivatives in water. researchgate.net These sensors might use a three-electrode system where the interaction of the analyte with a modified electrode surface generates a measurable electrochemical response. The sensitivity and detection limit are key performance metrics for such sensors. Research in this area has led to sensors capable of detecting analytes at very low concentrations, sometimes in the nanomolar range. researchgate.net

Role in the Synthesis of Advanced Organic Materials

Beyond its use in traditional dyes, this compound and related intermediates are building blocks in the synthesis of advanced organic materials. usitc.gov These materials are designed for specific functions and find applications in diverse technological fields. The term "intermediate" refers to a molecule that is formed in a middle step of a chemical synthesis on the way to the final product. usitc.gov

The reactivity of the naphthalene core and its substituents allows it to be incorporated into larger molecular architectures, such as polymers or macrocycles. The sulfonic acid groups can be used to control the solubility and self-assembly properties of these materials in aqueous media. The chloro group can be a site for cross-linking reactions or for introducing other functional groups through nucleophilic substitution reactions. These synthetic strategies enable the creation of materials with tailored optical, electronic, or recognition properties for use in fields like organic electronics, specialty pigments, and chemical sensing. nih.govnih.gov

Polymerization and Copolymerization Involving this compound

Naphthalenedisulfonic acid and its derivatives are valuable monomers and additives in polymer synthesis, prized for their ability to impart desirable properties such as thermal stability, proton conductivity, and improved solubility. The presence of sulfonic acid groups is particularly significant in the development of functional polymers.

Sulfonated polyimides, for instance, have been synthesized through the polycondensation of sulfonated monomers. These polymers are of interest for applications such as proton exchange membranes in fuel cells. The sulfonic acid groups provide hydrophilicity and proton-conducting pathways, while the rigid polyimide backbone ensures mechanical and thermal stability. While specific studies on the use of this compound in polyimide synthesis are not prevalent, its structure suggests it could serve as a monomer to introduce both sulfonic acid and chloro functionalities into the polymer chain. The chloro group could further be a site for post-polymerization modification.

Another area of application is in the formation of condensation polymers. For example, β-naphthalene sulfonic acid formaldehyde (B43269) condensate is a well-known superplasticizer used in concrete to enhance its fluidity. researchgate.net This is achieved through the polymerization of naphthalene sulfonic acid with formaldehyde. researchgate.net It is conceivable that this compound could be used in a similar condensation reaction to produce polymers with potentially different solubility and performance characteristics due to the presence of the chlorine atom.

Furthermore, organotin complexes incorporating naphthalene sulfonic acid derivatives have been investigated as photostabilizers for poly(vinyl chloride) (PVC). mdpi.com These additives work by inhibiting the dehydrochlorination process, a primary degradation pathway for PVC under UV irradiation. mdpi.com The specific substitution pattern on the naphthalene ring can influence the effectiveness of these stabilizers.

Table 1: Examples of Polymerization Applications of Naphthalenedisulfonic Acid Derivatives

| Polymer Type | Naphthalenedisulfonic Acid Derivative Used | Key Properties Imparted | Potential Application |

| Sulfonated Polyimides | Generic Sulfonated Diamines/Dianhydrides | Proton conductivity, thermal stability | Proton Exchange Membranes |

| Condensation Polymer | β-naphthalene sulfonic acid | Dispersant, fluidity enhancement | Superplasticizers for concrete |

| Stabilized PVC | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Photostability, inhibition of dehydrochlorination | UV-resistant PVC formulations |

Integration into Optoelectronic Materials

Derivatives of naphthalenedisulfonic acids, particularly those incorporating azo linkages, are known for their vibrant colors and are widely used as dyes and pigments. ontosight.ai These chromophoric properties are a direct result of the extended π-conjugated system of the naphthalene core, which can be further tuned by the introduction of various functional groups.

The 2,7-substitution pattern of the sulfonic acid groups in the target molecule is found in a number of dyes. These sulfonic acid groups enhance the water solubility of the dyes, a crucial property for their application in textiles and other industries. ontosight.ai The general structure of these dyes often involves the coupling of a diazotized aromatic amine with a naphthalene-based coupling component, such as a hydroxynaphthalenesulfonic acid. ontosight.ai

Given this precedent, this compound could serve as a valuable precursor in the synthesis of novel azo dyes. The chloro- and sulfo- groups would influence the electronic properties of the naphthalene system, potentially leading to dyes with unique colors and improved fastness properties. The chloro group, being an electron-withdrawing group, could lead to a bathochromic or hypsochromic shift in the absorption spectrum of the resulting dye, depending on its position relative to the azo linkage and other substituents.

The field of organic electronics is continually seeking new materials with tailored optical and electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The fluorescent nature of some naphthalene derivatives makes them attractive candidates for use as emitters or charge-transporting materials in these devices. While the direct application of this compound in optoelectronics has not been extensively reported, its core structure is a component of more complex molecules that are being investigated for such purposes.

Table 2: Optoelectronic Properties of Related Naphthalenedisulfonic Acid Derivatives

| Compound Class | Key Structural Feature | Relevant Property | Potential Application |

| Azo Dyes | Azo (-N=N-) linkage with naphthalenesulfonic acid | Color, water solubility | Dyes and Pigments |

| Fluorescent Naphthalimides | Naphthalimide core | Fluorescence, charge transport | OLEDs, Organic Sensors |

Catalytic Applications of Naphthalenedisulfonic Acid Derivatives

The strong acidity of the sulfonic acid groups makes naphthalenedisulfonic acids and their derivatives potential candidates for use as Brønsted acid catalysts in a variety of organic transformations. The use of solid acid catalysts is a growing area of interest in green chemistry, as they can often be easily separated from the reaction mixture and recycled.

For example, chiral Brønsted acids derived from 8-Benzoimidazolylnaphthalene-1-sulfonic acids have been developed for use in stereoselective organic synthesis. nih.gov These catalysts create a specific chiral environment that can influence the stereochemical outcome of a reaction. The naphthalene backbone provides a rigid scaffold for the catalyst, while the sulfonic acid group provides the catalytic proton.

In a different approach, chlorosulfonic acid has been supported on a porous organic polymer to create a bifunctional catalyst. nih.gov This material combines the strong acidity of the sulfonic acid groups with the high surface area and stability of the polymer support. Such catalysts have been shown to be effective in multicomponent reactions for the synthesis of heterocyclic compounds. nih.gov

Given that this compound is a strong acid, it could potentially be employed as a homogeneous or heterogeneous acid catalyst. As a homogeneous catalyst, its solubility in various solvents would be a key factor. For heterogeneous applications, it could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The presence of the chloro group could also influence the catalytic activity and selectivity, either through electronic effects or by providing a handle for grafting onto a support.

Table 3: Catalytic Applications of Naphthalenesulfonic Acid Derivatives and Related Compounds

| Catalyst Type | Active Species/Derivative | Type of Reaction Catalyzed | Key Advantage |

| Chiral Brønsted Acid | 8-Benzoimidazolylnaphthalene-1-sulfonic acid | Stereoselective organic synthesis | Enantioselectivity |

| Supported Acid Catalyst | Chlorosulfonic acid on porous polymer | Multicomponent synthesis of heterocycles | Reusability, bifunctionality |

| Homogeneous Acid Catalyst | Naphthalenedisulfonic acids | General acid-catalyzed reactions | Strong acidity |

Supramolecular Chemistry of 3 Chloro 2,7 Naphthalenedisulfonic Acid

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a crucial role in the formation of crystalline structures of organic molecules. For sulfonic acids, the sulfonate groups are excellent hydrogen bond acceptors, while the acidic protons are strong hydrogen bond donors. In the case of 3-Chloro-2,7-naphthalenedisulfonic acid, it is anticipated that the two sulfonate groups would be pivotal in forming extensive hydrogen-bonding networks.

Formation of Co-crystals and Inclusion Complexes

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of the constituent molecules. The sulfonic acid groups of this compound make it a prime candidate for forming co-crystals with a variety of co-formers, particularly those containing functional groups capable of hydrogen bonding, such as amides, carboxylic acids, and pyridines.

Although no specific co-crystals of this compound have been reported in the literature searched, the general principles of co-crystal engineering suggest its potential. The formation of co-crystals is a widely used strategy to enhance the stability of moisture-sensitive drugs, for instance. nih.gov Similarly, inclusion complexes, where one chemical entity (the "host") forms a cavity in which another smaller molecule (the "guest") is located, are another possibility. The naphthalene (B1677914) backbone of this compound could potentially act as a host for small organic molecules, though this has not been experimentally verified.

Host-Guest Interactions and Non-Covalent Assemblies

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions. The aromatic system of the naphthalene core in this compound could allow it to participate in π-π stacking interactions, a common feature in the assembly of supramolecular structures.

While specific host-guest systems involving this compound have not been described, the broader class of naphthalenedisulfonic acids has been shown to participate in such interactions. The formation of supramolecular assemblies is driven by a combination of forces including hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific substitution pattern and the presence of the chloro-group on the naphthalene ring would be expected to modulate these interactions, but detailed experimental studies are required to elucidate the specific host-guest chemistry of this compound.

Environmental Photochemical and Biodegradation Pathways of 3 Chloro 2,7 Naphthalenedisulfonic Acid

Photodegradation Mechanisms under Aquatic and Atmospheric Conditions

No studies detailing the photodegradation of 3-Chloro-2,7-naphthalenedisulfonic Acid were identified.

Biodegradation Studies in Various Environmental Compartments (Water, Soil, Sediment)

No research specifically investigating the biodegradation of this compound in water, soil, or sediment was found.

Persistence and Environmental Mobility Assessments

There are no available assessments of the persistence or environmental mobility of this compound.

Transformation Products and Metabolite Identification

No information on the transformation products or metabolites of this compound could be located.

A table of mentioned compounds cannot be generated as no specific compounds related to the environmental degradation of this compound were discussed.

Analytical Techniques for the Detection and Quantification of 3 Chloro 2,7 Naphthalenedisulfonic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like 3-Chloro-2,7-naphthalenedisulfonic acid. Method development typically focuses on optimizing the separation of the target analyte from potential isomers and other matrix components, while validation ensures the method is accurate, precise, and reliable for its intended purpose.

Reversed-Phase HPLC with UV-Vis Detection

Reversed-phase HPLC (RP-HPLC) is a widely used mode for the analysis of polar aromatic compounds. In the analysis of compounds structurally similar to this compound, such as other naphthalenedisulfonic acid isomers, C18 columns are frequently employed.

A typical HPLC method for a related compound, 4,5-dinitro-2,7-naphthalenedisulfonic acid, utilizes a reversed-phased high-performance liquid chromatographic approach. The chromatographic conditions for this separation are detailed in the table below. google.com This method also allows for the simultaneous determination of related impurities.

Interactive Data Table: HPLC Conditions for a Related Naphthalenedisulfonic Acid Derivative google.com

| Parameter | Condition |

| Chromatographic Column | XDB-C18, 5 µm, 150 × 4.6mm |

| Mobile Phase | Gradient elution with Methanol and Li₂SO₄ solution |

| Flow Rate | 1.0 mL·min⁻¹ |

| UV Detection Wavelength | 233 nm |

| Injection Volume | 20 µL |

For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com The UV detection wavelength for naphthalenesulfonic acids is typically in the range of 220-240 nm, with specific wavelengths chosen to maximize sensitivity for the analyte of interest.

Ion-Pair Chromatography for Sulfonated Compounds

Due to the highly polar nature of the sulfonic acid groups, achieving adequate retention on a conventional reversed-phase column can be challenging. Ion-pair chromatography (IPC) is a powerful technique that enhances the retention of ionic analytes like this compound on reversed-phase columns. This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and interaction with the stationary phase.

Commonly used ion-pairing reagents for the analysis of anionic compounds such as sulfonic acids are quaternary ammonium salts, for instance, tetrabutylammonium (TBA) salts. researchgate.net The separation mechanism in ion-pair chromatography is often described by two models: the formation of a neutral "pair" in the mobile phase that partitions to the stationary phase, or a dynamic ion-exchange model where the ion-pairing reagent adsorbs to the stationary phase, creating a charged surface that retains the analyte. Alkyl sulfonates are often used as ion-pairing agents for the analysis of basic compounds. shimadzu.com

The choice and concentration of the ion-pairing reagent, the organic modifier in the mobile phase, and the pH are critical parameters that are optimized to achieve the desired separation. For instance, in the analysis of naphthalenesulfonates, TBA has been successfully employed as an ion-pairing agent. researchgate.net

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a narrow-bore capillary filled with an electrolyte solution. usp.org This technique is well-suited for the analysis of isomers of naphthalenedisulfonic acid.

A study on the separation of a mixture of nine substituted and unsubstituted naphthalenedisulfonate isomers demonstrated the utility of CZE. researchgate.net The optimal separation was achieved using a running buffer containing organic solvents like ethanol or propan-2-ol. researchgate.net For more complex separations, micellar electrokinetic capillary chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be employed. researchgate.net In MEKC, a surfactant is added to the buffer above its critical micelle concentration, providing a pseudo-stationary phase for the separation of both neutral and charged analytes. researchgate.net

Interactive Data Table: Typical CE Conditions for Naphthalenedisulfonate Isomers researchgate.net

| Parameter | Condition |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Running Buffer | 20 mM borate buffer (pH 9.1) with 12% v/v ethanol or 15% v/v propan-2-ol |

| Voltage | 30 kV |

| Temperature | 45 °C |

| Detection | UV diode array detector |

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods can offer a simple and cost-effective approach for the quantification of aromatic compounds that possess a chromophore. For sulfonated aromatic compounds, direct UV-Vis spectrophotometry can be used, although its selectivity may be limited in complex matrices.

A more selective approach involves colorimetric methods where the analyte reacts with a specific reagent to produce a colored product that can be measured in the visible region of the spectrum. One such method for determining the concentration of sulfonate compounds in aqueous solutions involves adjusting the pH of the sample to less than 3.0 and adding a metachromatic dye. google.com The interaction between the sulfonate groups and the dye causes a color change, and the absorbance is measured at a wavelength between 300 nm and 700 nm. google.com The concentration is then determined by comparing the absorbance to that of standard solutions. google.com

Another colorimetric method has been described for sulfinic acids, which involves a coupling reaction with an aromatic diazonium salt to form a colored diazosulfone derivative. purdue.edu While this method is for a different class of sulfur-containing organic acids, the principle of derivatization to form a colored compound could potentially be adapted for sulfonic acids.

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide a high degree of sensitivity and selectivity, making them ideal for the trace analysis and structural confirmation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds like naphthalenedisulfonic acids. An HPLC-MS method has been developed for the fully automated determination of naphthalene (B1677914) monosulfonates in environmental water samples. nih.gov This method utilizes on-line ion-pair solid-phase extraction and ion-pair LC separation with triethylamine as the ion-pair reagent. nih.gov Detection is performed with a mass spectrometric detector using an electrospray interface in negative ion mode. nih.gov Diagnostic ions often correspond to [SO₃]⁻ and/or [M-SO₂H]⁻ along with [M-H]⁻. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of sulfonic acids, a derivatization step is necessary to convert them into more volatile derivatives prior to GC-MS analysis. Common derivatization techniques include silylation and methylation. gcms.cznih.gov

A method for the analysis of naphthalene monosulfonic acid isomers involves on-line derivatization in the GC injection port using a large-volume sample injection with tetrabutylammonium salts. nih.gov The analytes are then identified and quantified by GC-MS. nih.gov This technique offers high sensitivity, allowing for quantification at the sub-µg/L level in water samples. nih.gov

Future Research Directions for 3 Chloro 2,7 Naphthalenedisulfonic Acid

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of green chemistry principles necessitates the development of synthetic methodologies that are both efficient and environmentally benign. A significant area of future research for 3-Chloro-2,7-naphthalenedisulfonic acid lies in the exploration of novel synthetic routes that exhibit enhanced atom economy. Traditional sulfonation and chlorination processes often involve harsh reagents and generate considerable waste.

| Current Approach | Potential Future Approach | Key Advantages of Future Approach |

| Use of excess sulfuric acid/oleum | Development of reusable solid acid catalysts | Reduced waste, easier product separation, catalyst recyclability |

| Harsh chlorination reagents | Biocatalytic or photocatalytic chlorination | Higher selectivity, milder reaction conditions, reduced hazardous waste |

| Multi-step processes with purification | One-pot or tandem reactions | Increased efficiency, reduced solvent usage, lower energy consumption |

This table illustrates potential advancements in the synthesis of this compound, emphasizing the shift towards greener and more atom-economical methods.

Design and Synthesis of Derivatives for Targeted Advanced Material Applications

The inherent functionalities of this compound make it an attractive building block for the synthesis of novel derivatives with tailored properties for advanced material applications. The presence of sulfonic acid groups imparts water solubility and the potential for ion-exchange capabilities, while the chloro substituent offers a site for further chemical modification.

A promising avenue of research is the utilization of this compound as a monomer in the synthesis of functional polymers. For example, its incorporation into polyimide or polyether backbones could lead to the development of proton-conductive membranes for fuel cells or materials with specific optoelectronic properties. The chloro group can be functionalized post-polymerization to introduce various moieties that can fine-tune the material's electronic and physical characteristics.

Research should also be directed towards the synthesis of discrete molecular derivatives for applications such as organic light-emitting diodes (OLEDs) or sensors. The naphthalene (B1677914) core provides a rigid and electronically active scaffold, and modification at the chloro position can be used to modulate the emission wavelength or create specific binding sites for analytes.

| Derivative Class | Target Application | Key Functional Role of this compound |

| Sulfonated Polyimides | Proton Exchange Membranes | Provides sulfonic acid groups for proton conductivity and a rigid backbone for thermal stability. |

| Functionalized Polyethers | Optoelectronic Materials | The chlorinated naphthalene unit can be modified to tune the polymer's HOMO/LUMO levels and influence charge transport properties. |

| Small Molecule Derivatives | Organic Light-Emitting Diodes (OLEDs) | The naphthalene core acts as a chromophore, with the chloro and sulfonate groups allowing for tuning of solubility and electronic properties. |

This table outlines potential applications of derivatives synthesized from this compound, highlighting its versatility as a building block for advanced materials.

In-depth Mechanistic Studies of Environmental Transformation

As with any synthetic chemical, a thorough understanding of the environmental fate of this compound is crucial. The presence of both a chlorinated aromatic ring and sulfonic acid groups suggests a complex environmental transformation profile. Future research must focus on in-depth mechanistic studies to elucidate the pathways of its degradation under various environmental conditions.

A key area of investigation will be its biodegradability by microorganisms. Studies on related compounds have shown that bacteria, such as Pseudomonas species, can degrade naphthalenesulfonates. nih.govmdpi.comekb.eg Research should be undertaken to identify specific microbial strains capable of metabolizing this compound and to characterize the enzymatic pathways involved. This would include identifying the initial steps of degradation, such as desulfonation or dechlorination, and the subsequent ring-cleavage mechanisms. Understanding these pathways is essential for assessing its persistence in the environment and for developing potential bioremediation strategies. nih.govnih.gov

| Environmental Process | Key Research Questions | Potential Transformation Products |

| Biodegradation | Which microorganisms can utilize this compound as a carbon or sulfur source? What are the key enzymes and metabolic pathways involved? | Dihydroxynaphthalene derivatives, catechols, ring-cleavage products. |

| Abiotic Degradation | What is the role of photolysis and hydrolysis in its transformation? Are there significant reactions with naturally occurring oxidants? | Hydroxylated and dechlorinated naphthalenesulfonic acids. |

This table summarizes the key areas of investigation for understanding the environmental transformation of this compound.

Advanced Computational Modeling for Predictive Material Properties

Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery and design of new materials based on the this compound scaffold. nih.govresearchgate.netresearchgate.net Future research should extensively utilize these methods to predict the properties of this compound and its derivatives before their synthesis, thereby guiding experimental efforts.

DFT calculations can be employed to investigate the electronic structure of this compound and its potential derivatives. This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting their optoelectronic properties and reactivity. nih.gov By systematically modeling the effects of different substituents at the chloro position, researchers can screen for derivatives with desired electronic characteristics for applications in organic electronics.

Furthermore, computational modeling can be used to predict the properties of polymers incorporating the this compound monomer. This can include predicting conformational preferences, charge transport properties, and even mechanical strength. Such predictive modeling can significantly reduce the time and resources required for the development of new high-performance materials.

| Computational Method | Predicted Property | Relevance to Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, bond dissociation energies. | Prediction of optoelectronic properties, reactivity, and stability of derivatives. nih.govresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Polymer chain conformation, diffusion of small molecules within a polymer matrix. | Design of membranes with optimal transport properties for fuel cells. |

| Quantitative Structure-Property Relationship (QSPR) | Macroscopic properties like solubility, and thermal stability. | Rapid screening of large libraries of potential derivatives for desired material characteristics. |

This table highlights the application of various computational methods to predict the properties of materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Chloro-2,7-naphthalenedisulfonic Acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonation and chlorination of naphthalene derivatives. For example, sulfonation of naphthalene at positions 2 and 7 followed by electrophilic substitution with chlorine at position 2. Key parameters include temperature control (80–120°C), use of chlorinating agents (e.g., Cl2 or SO2Cl2), and sulfuric acid as a catalyst. Optimization studies should track yields via HPLC or ion chromatography .

- Data Consideration : Monitor intermediates using <sup>1</sup>H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and FT-IR (S=O stretching at 1150–1250 cm<sup>-1</sup>).

Q. How can purity and structural integrity be validated for this compound?

- Methodology :

- Purity : Ion-pair chromatography with UV detection (λ = 254 nm) quantifies sulfonic acid residues. Impurity thresholds (e.g., ≤0.5% unsulfonated amines) should align with standards for naphthalenedisulfonic acids .

- Structural Confirmation : Use <sup>13</sup>C NMR to confirm sulfonic acid groups (δ 120–130 ppm for aromatic carbons adjacent to -SO3H) and mass spectrometry (ESI-MS) for molecular ion peaks (expected m/z: ~342 for the free acid form) .

Q. What safety protocols are critical during handling?

- Guidelines :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as sulfonic acid derivatives may release SOx or HCl under decomposition .

Advanced Research Questions

Q. How does this compound behave in azo coupling reactions, and what factors influence regioselectivity?

- Methodology : The chloro group at position 3 directs electrophilic azo coupling to specific sites (e.g., position 4 or 5). Conduct pH-controlled reactions (pH 4–6) using diazonium salts (e.g., 4-nitrobenzenediazonium). Monitor regioselectivity via UV-Vis (λ = 450–550 nm for azo bonds) and HPLC-MS .

- Key Variables : Temperature (0–5°C for diazonium stability) and substituent electronic effects (chloro as a meta-directing group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.